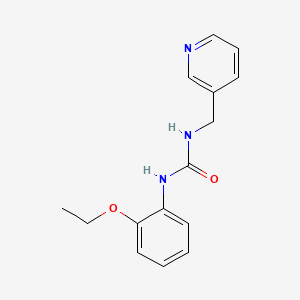
N-(2-ethoxyphenyl)-N'-(3-pyridinylmethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-ethoxyphenyl)-N'-(3-pyridinylmethyl)urea (EPMU) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and environmental science.
Wissenschaftliche Forschungsanwendungen
N-(2-ethoxyphenyl)-N'-(3-pyridinylmethyl)urea has been extensively studied for its potential applications in the field of medicine, particularly in the treatment of cancer. Studies have shown that N-(2-ethoxyphenyl)-N'-(3-pyridinylmethyl)urea exhibits potent anti-tumor activity by inhibiting the growth and proliferation of cancer cells. N-(2-ethoxyphenyl)-N'-(3-pyridinylmethyl)urea has also been investigated for its potential use as an insecticide and herbicide due to its ability to inhibit the activity of certain enzymes in insects and plants.
Wirkmechanismus
N-(2-ethoxyphenyl)-N'-(3-pyridinylmethyl)urea exerts its anti-tumor activity by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. Specifically, N-(2-ethoxyphenyl)-N'-(3-pyridinylmethyl)urea inhibits the activity of the enzyme topoisomerase II, which is essential for DNA replication and cell division. Inhibition of this enzyme results in the accumulation of DNA damage and ultimately leads to cell death.
Biochemical and Physiological Effects:
Studies have shown that N-(2-ethoxyphenyl)-N'-(3-pyridinylmethyl)urea exhibits low toxicity and does not cause significant damage to normal cells. However, N-(2-ethoxyphenyl)-N'-(3-pyridinylmethyl)urea has been shown to induce apoptosis (programmed cell death) in cancer cells, which may lead to the release of pro-inflammatory cytokines and subsequent immune response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2-ethoxyphenyl)-N'-(3-pyridinylmethyl)urea is its potent anti-tumor activity, which makes it a promising candidate for the development of anti-cancer drugs. However, N-(2-ethoxyphenyl)-N'-(3-pyridinylmethyl)urea has also been shown to exhibit activity against normal cells, which may limit its use in clinical settings. Additionally, the synthesis of N-(2-ethoxyphenyl)-N'-(3-pyridinylmethyl)urea is a multi-step process, which may make it difficult to produce large quantities of the compound for use in experiments.
Zukünftige Richtungen
Further research is needed to fully understand the mechanism of action of N-(2-ethoxyphenyl)-N'-(3-pyridinylmethyl)urea and its potential applications in various fields. One area of future research could focus on the development of more efficient and cost-effective synthesis methods for N-(2-ethoxyphenyl)-N'-(3-pyridinylmethyl)urea. Additionally, studies could be conducted to investigate the potential use of N-(2-ethoxyphenyl)-N'-(3-pyridinylmethyl)urea in combination with other anti-cancer drugs to enhance their efficacy. Finally, further studies are needed to assess the potential environmental impact of N-(2-ethoxyphenyl)-N'-(3-pyridinylmethyl)urea, particularly in the context of its use as an insecticide and herbicide.
Synthesemethoden
N-(2-ethoxyphenyl)-N'-(3-pyridinylmethyl)urea can be synthesized through a two-step process involving the reaction of 2-ethoxyaniline with chloroformate followed by the reaction of the resulting intermediate with 3-pyridinemethylamine. The final product is obtained by purification through recrystallization.
Eigenschaften
IUPAC Name |
1-(2-ethoxyphenyl)-3-(pyridin-3-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-2-20-14-8-4-3-7-13(14)18-15(19)17-11-12-6-5-9-16-10-12/h3-10H,2,11H2,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRKPMSYKJQLVHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24792709 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(4-fluorobenzyl)thio]-4-(4-fluorophenyl)-5-methyl-4H-1,2,4-triazole](/img/structure/B5844361.png)

![N'-(3-hydroxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5844372.png)
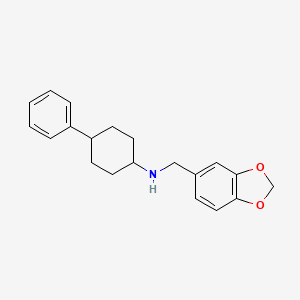


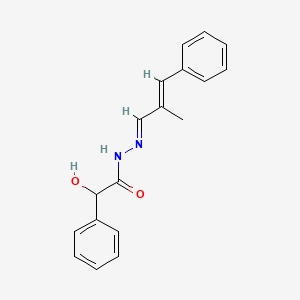

![N-[5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1-phenyl-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5844417.png)
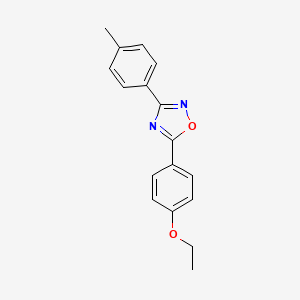
![N-[2-(4-fluorophenyl)ethyl]-2-(4-methylphenyl)acetamide](/img/structure/B5844448.png)
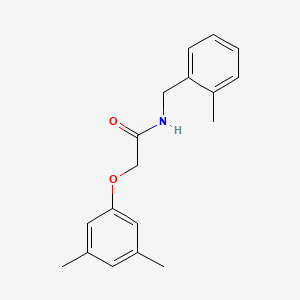
![7-(difluoromethyl)-N-(2,4-dimethylphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5844470.png)